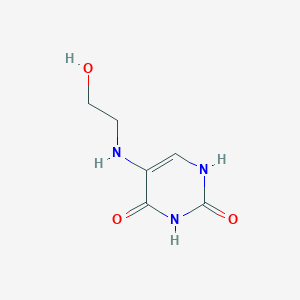

5-(2'-ヒドロキシエチル)アミノウラシル

説明

5-(2’-Hydroxyethyl)aminouracil is a chemical compound with the molecular formula C6H9N3O3 . It is a derivative of 5-aminouracil, a pyrimidine nucleobase .

Synthesis Analysis

The synthesis of 5-(2’-Hydroxyethyl)aminouracil can be achieved from 5-Bromouracil and Monoethanolamine . Another method involves the amination of 5-bromo-3-methyluracil with diethanolamine, producing the bis-(2-hydroxyethyl)amine derivative .Molecular Structure Analysis

5-(2’-Hydroxyethyl)aminouracil possesses both inter- and intramolecular hydrogen bonds . The molecular weight of this compound is 171.15 .Chemical Reactions Analysis

When an aqueous acetic acid solution of 5-aminouracil is treated with ethylene oxide, the 5-bis-(2-hydroxyethyl)-aminouracil is produced .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2’-Hydroxyethyl)aminouracil include a melting point of 275-277 °C (decomp), a density of 1.45±0.1 g/cm3 (Predicted), and a pKa of 8.97±0.10 (Predicted) .科学的研究の応用

自己修復型ポリウレタン材料

5-(2'-ヒドロキシエチル)アミノウラシルの1つの用途は、自己修復型ポリウレタン材料の開発です。 5-(2-ヒドロキシエチル)-6-メチル-2-アミノウラシルなどの分子をポリウレタンに組み込むことで、研究者は、四重水素結合を通じて自己修復可能な材料を作成しましたが、達成された引張強度はわずか3.74 MPaでした .

抗腫瘍剤、抗菌剤、抗ウイルス剤

5-(2'-ヒドロキシエチル)アミノウラシルと構造的に類似している5-アミノウラシルは、抗腫瘍剤、抗菌剤、抗ウイルス剤として作用すると報告されています。 アミノ基、カルボニル基、環状窒素の両方で水素結合を介してトリプレックスを形成できる第3の鎖として結合します .

複素環式化合物の合成

アミノウラシル誘導体は、多成分反応(MCR)において、様々な複素環式化合物を合成するために使用されてきました。 これは、5-(2'-ヒドロキシエチル)アミノウラシルが、同様の化学合成プロセスで、様々な複素環構造を生成するために潜在的に適用できることを示唆しています .

将来の方向性

The future directions for 5-(2’-Hydroxyethyl)aminouracil could involve further exploration of its potential biological activities, especially chemotherapeutic and pharmacological properties . As with all research chemicals, further studies are needed to fully understand its properties and potential applications.

作用機序

Target of Action

The primary target of 5-(2’-Hydroxyethyl)aminouracil is the Ribonuclease pancreatic . This enzyme plays a crucial role in the degradation of RNA, which is a key process in the regulation of gene expression.

Mode of Action

5-(2’-Hydroxyethyl)aminouracil interacts with its target by binding to the Ribonuclease pancreatic This interaction results in the inhibition of the enzyme, thereby disrupting the degradation of RNA

Biochemical Pathways

The inhibition of Ribonuclease pancreatic by 5-(2’-Hydroxyethyl)aminouracil affects the RNA degradation pathway . This can have downstream effects on gene expression, as the levels of certain RNAs may be altered.

Result of Action

The molecular and cellular effects of 5-(2’-Hydroxyethyl)aminouracil’s action are primarily related to its inhibition of Ribonuclease pancreatic and the subsequent disruption of RNA degradation . This can lead to changes in gene expression, which can have various effects on cellular function.

生化学分析

Biochemical Properties

5-(2’-Hydroxyethyl)aminouracil interacts with various enzymes, proteins, and other biomolecules. It forms hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

5-(2’-Hydroxyethyl)aminouracil influences cell function by inhibiting the incorporation of guanosine into nucleic acids . It also blocks the mitotic cycle and is widely used as a cell cycle inhibitor .

Molecular Mechanism

At the molecular level, 5-(2’-Hydroxyethyl)aminouracil exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds as a third strand capable of forming a triplex through hydrogen bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2’-Hydroxyethyl)aminouracil change over time. It has been observed that a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage was obtained by a 24-h treatment with 700 ppm of 5-aminouracil .

特性

IUPAC Name |

5-(2-hydroxyethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-2-1-7-4-3-8-6(12)9-5(4)11/h3,7,10H,1-2H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYXHKGEGNLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970821 | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-33-0 | |

| Record name | NSC38196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

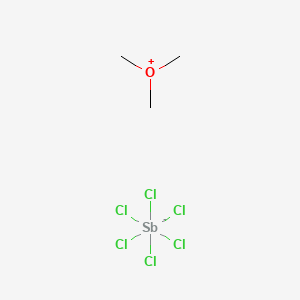

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

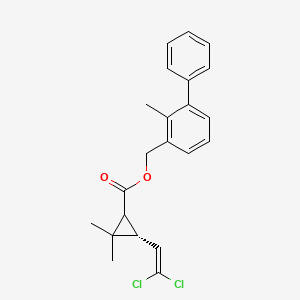

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde](/img/structure/B1617744.png)

![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)